N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and a triazolopyridazinyl group, all connected through a sulfanylacetamide linkage. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-16-5-3-14(11-17(16)29-2)22-19(27)12-30-20-24-23-18-6-4-15(25-26(18)20)13-7-9-21-10-8-13/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKUEKPHPBCFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the pyridinyl and triazolopyridazinyl groups through various coupling reactions. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
This compound features several key structural components that contribute to its biological activity:
- Dimethoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Sulfanylacetamide Linkage : Potentially involved in enzyme inhibition.
- Pyridinyl-Triazolo-Pyridazinyl Moiety : Implicated in various biological interactions.
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor and receptor modulator. Its interactions with various biological targets suggest applications in treating conditions such as cancer and neurological disorders.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Significant antiproliferative effects observed in cancer cell lines. |
| Enzyme Inhibition | Effective against c-Met with IC50 values of 0.163 µM. |
| Cell Cycle Arrest | Induces S phase arrest and enhances apoptosis via increased caspase-9 activity. |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results showed:
- IC50 Values : 0.163 µM for c-Met inhibition.
- Antiproliferative Effects : Mean GI% values of 55.84% and 29.08% for specific derivatives.
Case Study 2: Mechanistic Studies
The mechanistic pathways of the compound were investigated through:
- Molecular Docking : Confirmed binding modes to target enzymes.
- Cell Cycle Analysis : Demonstrated arrest at the S phase and enhanced apoptosis via increased caspase-9 activity.
Pharmacological Implications
The unique combination of functional groups in this compound positions it as a promising candidate for drug development. Its ability to interact with multiple biological targets suggests potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide: shares similarities with other compounds containing dimethoxyphenyl, pyridinyl, and triazolopyridazinyl groups.
4-Iodobenzoic acid: Another compound with a complex structure, used in various chemical reactions and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a dimethoxyphenyl group and a triazolo-pyridazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse sources and recent studies.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
- LogP : 2.5 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes. Studies have indicated that derivatives containing similar scaffolds exhibit IC50 values in the low micromolar range against COX-II, suggesting anti-inflammatory properties .
- Anticancer Activity : Preliminary studies have demonstrated that compounds with triazole and pyridazine functionalities can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-II Inhibition | COX-II | 0.011 - 0.2 | |
| Cytotoxicity | HCT-116 (Colon Cancer) | 6.2 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 27.3 - 43.4 |
Case Study: Anti-inflammatory Effects
A study focusing on compounds with similar structural motifs found that modifications in the triazole ring significantly affected the anti-inflammatory activity. The compound under consideration was assessed for its ability to inhibit prostaglandin synthesis in vitro, demonstrating significant inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: Anticancer Properties
Research conducted on a series of triazole derivatives indicated that the presence of the pyridazine ring enhances cytotoxicity against cancer cells through the induction of apoptosis. The compound's mechanism was linked to the activation of caspase pathways and modulation of cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
